

# 2-Methoxy-N-methylethanamine solubility in organic solvents

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## Compound of Interest

Compound Name: 2-Methoxy-N-methylethanamine

Cat. No.: B1584131

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An In-depth Technical Guide to the Solubility of **2-Methoxy-N-methylethanamine** in Organic Solvents

## Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of **2-Methoxy-N-methylethanamine** (CAS No. 38256-93-8), a key chemical intermediate in the pharmaceutical and organic synthesis sectors.<sup>[1]</sup> We delve into the physicochemical properties that govern its solubility, grounded in the foundational principle of "like dissolves like." While specific quantitative solubility data is not extensively published, this paper synthesizes available qualitative information and theoretical principles to create a predictive solubility profile across a range of common organic solvents. Furthermore, this guide presents a detailed, field-proven experimental protocol for the quantitative determination of solubility using the shake-flask method, ensuring researchers can generate precise and reliable data for their specific applications. This document is intended for researchers, scientists, and drug development professionals who require a deep understanding of this compound's behavior in various solvent systems for reaction optimization, formulation development, and process design.

## Core Concepts: Understanding 2-Methoxy-N-methylethanamine

### Compound Overview and Physicochemical Properties

**2-Methoxy-N-methylethanamine** is a bifunctional organic compound featuring both a secondary amine and an ether linkage.<sup>[1]</sup> This unique structure makes it a versatile building block in the synthesis of complex molecules, particularly active pharmaceutical ingredients (APIs).<sup>[1]</sup> Its utility in drug discovery and organic synthesis necessitates a thorough understanding of its physical and chemical properties, which are summarized below.

Table 1: Physicochemical Properties of **2-Methoxy-N-methylethanamine**

Property	Value	Source
CAS Number	38256-93-8	<sup>[2]</sup> <sup>[3]</sup> <sup>[4]</sup>
Molecular Formula	C <sub>4</sub> H <sub>11</sub> NO	<sup>[2]</sup> <sup>[3]</sup> <sup>[4]</sup>
Molecular Weight	89.14 g/mol	<sup>[2]</sup> <sup>[3]</sup> <sup>[4]</sup>
Boiling Point	96 °C	<sup>[3]</sup>
Density	0.83 g/mL	<sup>[3]</sup>
XLogP3-AA	-0.4	<sup>[4]</sup>
Hydrogen Bond Donor Count	1	<sup>[4]</sup>
Hydrogen Bond Acceptor Count	2	<sup>[4]</sup>

The low XLogP3-AA value of -0.4 indicates a high degree of hydrophilicity, predicting good solubility in polar solvents.<sup>[4]</sup> The presence of one hydrogen bond donor (the N-H group) and two hydrogen bond acceptors (the nitrogen and oxygen atoms) allows for significant interaction with protic and polar solvents.<sup>[4]</sup>

## The Central Role of Solubility in Synthesis and Development

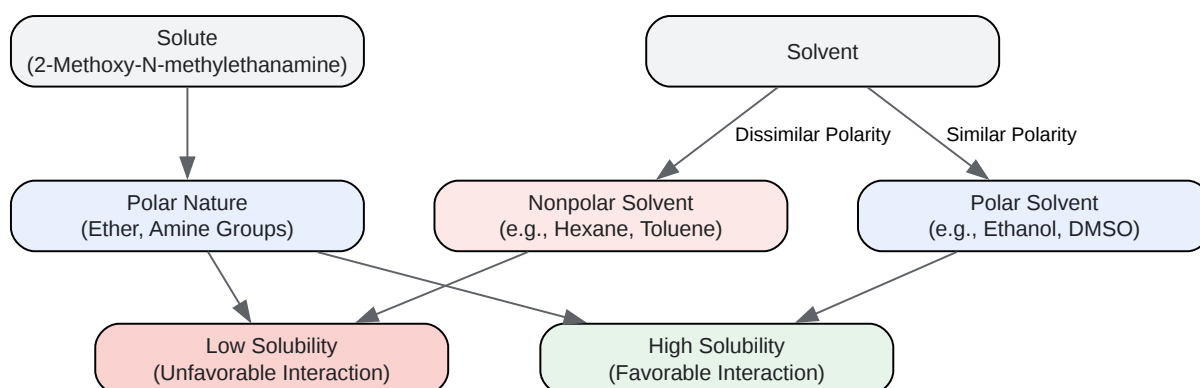
In drug development, aqueous solubility is a critical parameter that influences a drug's bioavailability.<sup>[5]</sup> However, solubility in organic solvents is equally important during the synthesis and formulation stages. The choice of solvent can dictate reaction rates, yield, and purity by ensuring that reactants remain in the same phase. For formulation professionals,

understanding a compound's solubility profile is essential for developing stable and effective delivery systems.

## Theoretical Framework for Predicting Solubility

The solubility of a compound is governed by the intermolecular forces between the solute (**2-Methoxy-N-methylethanamine**) and the solvent. The fundamental principle of "like dissolves like" provides a robust framework for predicting solubility.[6] This means that substances with similar polarities and hydrogen bonding capabilities are more likely to be miscible.

The molecular structure of **2-Methoxy-N-methylethanamine**, with its polar N-H and C-O bonds, makes it a polar molecule. Therefore, it is expected to be highly soluble in polar solvents and less soluble in nonpolar solvents.



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Caption: The "Like Dissolves Like" principle applied to **2-Methoxy-N-methylethanamine**.

## Solubility Profile of 2-Methoxy-N-methylethanamine

While comprehensive quantitative data is limited in public literature, a qualitative and predictive solubility profile can be constructed based on the compound's physicochemical properties and general chemical principles. The compound is generally described as being soluble in water and common organic solvents.[3]

Table 2: Predicted Qualitative Solubility in Common Organic Solvents

Solvent Class	Example Solvent	Predicted Solubility	Rationale
Polar Protic	Methanol, Ethanol	Miscible	Strong hydrogen bonding interactions are possible between the solvent's hydroxyl group and the solute's amine and ether functionalities.
Polar Protic	Water	Soluble/Miscible	The compound's ability to form hydrogen bonds and its overall polarity favor high solubility in water.[3]
Polar Aprotic	DMSO, Acetonitrile	Soluble	Strong dipole-dipole interactions between the solvent and the polar solute lead to good solvation.
Intermediate Polarity	Dichloromethane (DCM)	Soluble	DCM is a versatile solvent capable of dissolving moderately polar compounds.
Intermediate Polarity	Diethyl Ether, THF	Soluble	The ether linkage in these solvents has a similar polarity to the ether in the solute, promoting solubility.
Nonpolar	Hexane, Toluene	Sparingly Soluble to Insoluble	The significant difference in polarity results in weak solute-solvent interactions compared to the

strong solute-solute  
interactions.

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## Experimental Protocol for Quantitative Solubility Determination

To obtain precise, quantitative solubility data, a standardized experimental procedure is essential. The "shake-flask" method is a widely accepted and robust technique for determining the thermodynamic equilibrium solubility of a compound in a given solvent.<sup>[5][6]</sup>

### Causality-Driven Protocol: The Shake-Flask Method

This protocol is designed to be a self-validating system. The rationale behind each step is explained to ensure both technical accuracy and a deep understanding of the process.

Objective: To determine the saturation concentration of **2-Methoxy-N-methylethanamine** in a selected organic solvent at a controlled temperature.

Materials:

- **2-Methoxy-N-methylethanamine** (high purity)
- Solvent of interest (analytical grade)
- Glass vials with PTFE-lined screw caps
- Orbital shaker with temperature control
- Temperature-controlled centrifuge
- Calibrated analytical balance
- Volumetric flasks and pipettes
- Syringe filters (0.22  $\mu\text{m}$ , chemically inert, e.g., PTFE)
- Autosampler vials for analysis

- Analytical instrument (e.g., HPLC-UV, GC-FID)

#### Step-by-Step Methodology:

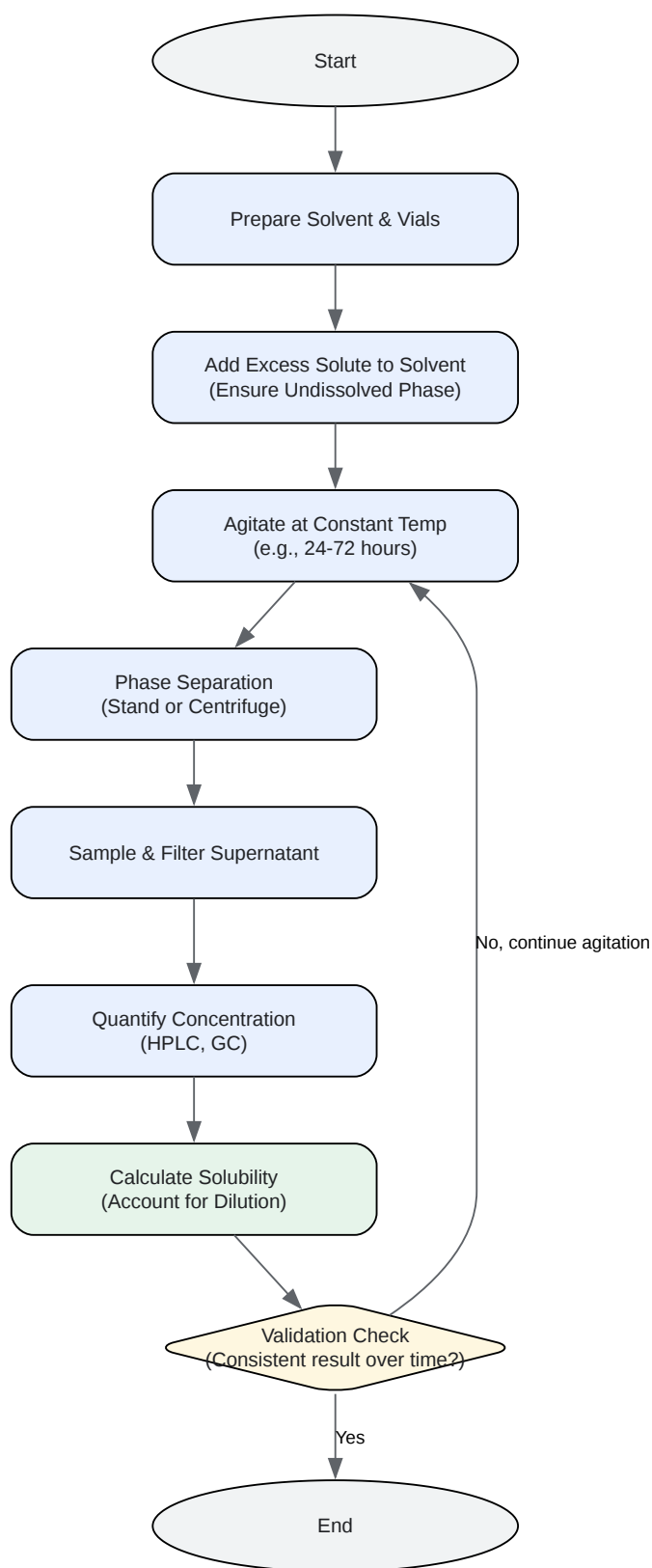
- Preparation of Solvent System: Prepare a sufficient volume of the chosen organic solvent. Ensure the solvent is degassed if required for the analytical method to prevent bubble formation during analysis.
  - Causality: Using high-purity, analytical grade solvent is critical to avoid impurities that could alter the solvation properties of the medium.
- Addition of Excess Solute: Add a pre-weighed amount of the solvent (e.g., 2 mL) to several glass vials. To each vial, add an excess amount of **2-Methoxy-N-methylethanamine**. The key is to add enough solute so that a visible amount of undissolved liquid remains after equilibrium is reached.
  - Causality: The presence of an excess, undissolved phase is the definitive indicator that the solution is saturated, which is the fundamental requirement for measuring thermodynamic solubility.
- Equilibration: Tightly cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C) and agitation speed. Allow the samples to equilibrate for a sufficient period, typically 24 to 72 hours.
  - Causality: Continuous agitation ensures intimate contact between the solute and solvent, facilitating the dissolution process. A long equilibration time is necessary to ensure the system reaches thermodynamic equilibrium, where the rate of dissolution equals the rate of precipitation.
- Phase Separation: After the equilibration period, remove the vials from the shaker and let them stand at the same constant temperature to allow the undissolved solute to settle. For robust separation, centrifuge the vials at the controlled temperature for 15-20 minutes.
  - Causality: This step is crucial to cleanly separate the saturated supernatant from the excess undissolved solute. Performing this at a constant temperature prevents any temperature-induced changes in solubility.

- Sampling and Dilution: Carefully withdraw an aliquot of the clear supernatant using a pipette. Immediately filter the aliquot through a chemically inert syringe filter into a pre-weighed volumetric flask. Dilute the filtered sample with the same solvent to a concentration that falls within the linear range of the analytical method's calibration curve.
  - Causality: Filtration removes any microscopic undissolved particles, preventing artificially high solubility measurements. A precise dilution is necessary for accurate quantification by the analytical instrument.
- Quantification: Analyze the diluted samples using a validated analytical method (e.g., HPLC or GC). Prepare a multi-point calibration curve using standard solutions of **2-Methoxy-N-methylethanamine** of known concentrations.
  - Causality: A validated, linear calibration curve is the cornerstone of accurate quantification, ensuring a direct and reliable correlation between the instrument's response and the solute's concentration.
- Data Analysis and Validation: Calculate the concentration of the saturated solution, accounting for the dilution factor. The final solubility is reported in units such as mg/mL or mol/L.
  - Trustworthiness: To validate the protocol, it is best practice to measure solubility at multiple time points (e.g., 24h, 48h, and 72h). If the calculated solubility values are consistent across these time points, it provides strong evidence that true equilibrium was achieved.

## Experimental Workflow Diagram

The following diagram outlines the logical flow of the shake-flask solubility determination protocol.





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Caption: A generalized workflow for determining equilibrium solubility via the shake-flask method.

## Safety, Handling, and Formulation Implications

**2-Methoxy-N-methylethanamine** is classified as a highly flammable liquid and vapor that causes severe skin burns and eye damage.[2] Therefore, all handling must be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety glasses, and a lab coat, must be worn.[2]

From a formulation perspective, its high solubility in polar aprotic solvents like DMSO is advantageous for preparing high-concentration stock solutions for screening assays. Its miscibility with alcohols is beneficial for reactions where these solvents are used as the medium. Conversely, its poor predicted solubility in nonpolar solvents like hexane makes them suitable choices for use as anti-solvents in precipitation or crystallization processes designed to purify the compound.

## Conclusion

**2-Methoxy-N-methylethanamine** is a polar molecule with significant solubility in a wide array of polar protic and aprotic organic solvents, a characteristic driven by its secondary amine and ether functional groups. This guide provides a robust theoretical and practical framework for understanding and quantifying its solubility. By leveraging the predictive principles based on molecular structure and employing the detailed shake-flask protocol, researchers and drug development professionals can effectively manage this crucial chemical intermediate in their synthetic and formulation workflows, ensuring process efficiency and reliability.

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